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Compound of Interest

Compound Name:
Fmoc-(R)-2-amino-3-hydroxy-3-

methylbutanoic acid

CAS No.: 884880-39-1

Cat. No.: B1390374

Get Quote

Executive Summary: The Hydroxyl Effect
In the engineering of bioactive peptides, the substitution of Valine with

-hydroxyvaline is rarely a trivial modification; it is often a molecular "switch." While Valine
provides a hydrophobic isopropyl side chain that drives protein folding via hydrophobic
collapse,

-hydroxyvaline introduces a hydrogen bond donor/acceptor capability within that hydrophobic
pocket.

Core Differentiators:

Conformational Locking: The

-hydroxyl group restricts side-chain rotamers (

angle) via gauche interactions and intramolecular H-bonds, often stabilizing bioactive turns
or sheets.[1]
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Target Affinity: In antibiotics like Aureobasidin A, the -OH group is essential for high-affinity

binding to the target enzyme (inositol phosphorylceramide synthase).

Solubility & Amphipathicity: The modification increases polar surface area without sacrificing

the bulk required for hydrophobic fit, improving water solubility of otherwise lipophilic

scaffolds.

Structural & Physicochemical Comparison
The following table contrasts the fundamental properties of the two residues within a peptide

backbone.
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Feature Valine (Val) Peptide
-Hydroxyvaline (

-OH-Val) Peptide

Impact on
Bioactivity

Side Chain
Isopropyl (

)

Hydroxy-isopropyl (

)

-OH-Val adds polarity

and H-bonding

potential.[1]

H-Bonding Backbone only
Backbone + Side

Chain

Side chain can bridge

to backbone (i, i+3 or

i, i+4), stabilizing

secondary structure.

[1]

Conformation
Flexible

rotamers

Restricted

(gauche effect)

Reduces entropic

penalty upon binding;

"pre-organizes" the

peptide.[1]

Hydrophobicity High (Hydrophobic)
Moderate

(Amphipathic)

Improves solubility in

aqueous media while

retaining lipophilic

contacts.[1]

Proteolytic Stability Moderate High

Non-proteinogenic

nature and steric bulk

hinder protease

access.

Case Study Analysis: Experimental Data
Case Study A: Aureobasidin A (Antifungal Depsipeptide)
Aureobasidin A (AbA) is a cyclic depsipeptide with potent antifungal activity.[1][2][3] Residue 9

is naturally

-methyl-

-hydroxyvaline (
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).[1] Studies comparing the wild-type to analogs where this residue is replaced provide
definitive evidence of the hydroxyl group's role.

Comparative Data (Antifungal Potency):

Compound Residue at Pos. 9

IC50 vs Candida
albicans (

g/mL)

Mechanism Insight

Aureobasidin A < 0.05 (Potent)

-OH group forms

critical H-bond with

IPC synthase active

site.[1]

AbA Analog 1 > 10.0 (Inactive/Low)

Loss of H-bond leads

to drastic drop in

affinity.[1]

AbA Analog 2 -OH-Val (No Methyl) ~0.1 - 0.5 (Active)

Retains activity,

proving -OH is more

critical than

-methylation for

binding.[1]

Reference Interpretation: The hydroxyl group is not merely structural; it is a pharmacophore

element. Removing it (reverting to Valine) collapses the biological activity, demonstrating that

the

-OH-Val is essential for target engagement.[1]

Case Study B: Berninamycin Antibiotics (Thiopeptides)
Berninamycins are thiopeptide antibiotics targeting the bacterial ribosome.[1][4][5][6][7]

Berninamycin A: Contains

-hydroxyvaline in the macrocycle.[8]
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Berninamycin B: A minor metabolite containing Valine at the same position.[7][8][9]

Observation: While both compounds exhibit antibacterial activity, Berninamycin A is the

principal end-product of the biosynthetic pathway. The hydroxylation is a "maturation" step. In

similar thiopeptides, such post-translational hydroxylations often increase water solubility and

fine-tune the rigid lock of the macrocycle, protecting it from degradation and improving

bioavailability.

Mechanistic Visualization
The following diagram illustrates how

-hydroxyvaline stabilizes a peptide turn conformation compared to Valine, using a standard
Graphviz visualization.

Valine Peptide
(Flexible Side Chain)

Biological Target
(e.g., Enzyme Pocket)

 High Entropic Cost
(Weak Binding)

beta-OH-Val Peptide
(Restricted Rotamer)

 Pre-organized
(High Affinity)

Intramolecular
H-Bond

 -OH Group
Interaction

 Rigidifies
Backbone

Click to download full resolution via product page

Caption: Mechanism of Action:

-OH-Val reduces the entropic penalty of binding by pre-organizing the peptide conformation via
intramolecular hydrogen bonding.[1]

Experimental Protocols for Validation
To validate the activity difference in your own research, follow this self-validating protocol for

synthesizing and testing these peptides.
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Phase 1: Synthesis of -OH-Val Peptides
Note: Standard SPPS (Solid Phase Peptide Synthesis) requires modified building blocks.[1]

Building Block: Use Fmoc-(2S,3R)-

-hydroxyvaline-OH.[1]

Critical Step: The secondary hydroxyl group must be protected (e.g., with a tert-butyl ether

or acetonide) during coupling to prevent side reactions.[1]

Coupling: Use HATU/HOAt activation.[1] The steric bulk of the

-substituted carbon makes coupling slower than standard Valine. Double coupling (2x 1 hour)
is recommended.

Deprotection: Standard TFA cleavage removes the O-protection, revealing the free hydroxyl.

Phase 2: Comparative Bioassay (MIC Determination)
Objective: Determine if the -OH group confers specificity or stability.[1]

Panel: Test against S. aureus (Gram-positive) and C. albicans (Fungal) if mimicking AbA.[1]

Stability Control: Incubate both the Val-peptide and

-OH-Val peptide in human serum at 37°C.

Measure: Analyze by HPLC at t=0, 1h, 6h, 24h.

Expectation: The

-OH-Val peptide should show a significantly longer half-life (

) due to protease resistance.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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